molecular formula C4H6BNO2 B11924586 (E)-(3-Cyanoprop-1-en-1-yl)boronic acid CAS No. 195379-24-9

(E)-(3-Cyanoprop-1-en-1-yl)boronic acid

Katalognummer: B11924586
CAS-Nummer: 195379-24-9
Molekulargewicht: 110.91 g/mol
InChI-Schlüssel: CCGDXRIQNUFRPQ-HNQUOIGGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(E)-(3-Cyanoprop-1-en-1-yl)boronic acid can be synthesized through various methods. One common approach involves the hydroboration of (E)-3-cyanoprop-1-en-1-yne followed by oxidation. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-(3-Cyanoprop-1-en-1-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., palladium acetate), base (e.g., potassium carbonate), aryl or vinyl halide, solvent (e.g., tetrahydrofuran or dimethylformamide), and inert atmosphere (e.g., nitrogen or argon).

    Oxidation: Hydrogen peroxide, base (e.g., sodium hydroxide), and solvent (e.g., water or methanol).

    Reduction: Lithium aluminum hydride, solvent (e.g., diethyl ether or tetrahydrofuran).

Major Products Formed

    Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl-aryl compounds.

    Oxidation: Formation of boronic esters or borate esters.

    Reduction: Formation of primary amines.

Wirkmechanismus

The mechanism of action of (E)-(3-Cyanoprop-1-en-1-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a boronic acid group and a nitrile group attached to a conjugated alkene system. This structural feature imparts distinct reactivity and allows for the formation of diverse products in organic synthesis .

Eigenschaften

CAS-Nummer

195379-24-9

Molekularformel

C4H6BNO2

Molekulargewicht

110.91 g/mol

IUPAC-Name

[(E)-3-cyanoprop-1-enyl]boronic acid

InChI

InChI=1S/C4H6BNO2/c6-4-2-1-3-5(7)8/h1,3,7-8H,2H2/b3-1+

InChI-Schlüssel

CCGDXRIQNUFRPQ-HNQUOIGGSA-N

Isomerische SMILES

B(/C=C/CC#N)(O)O

Kanonische SMILES

B(C=CCC#N)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.